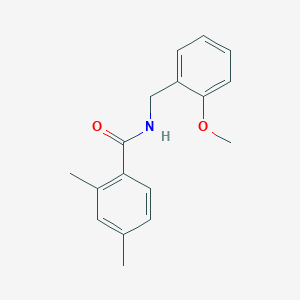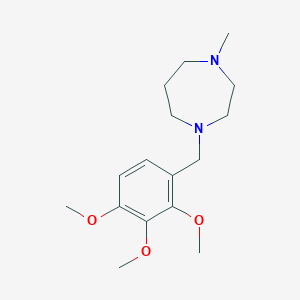![molecular formula C11H12N4O3 B5740774 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, also known as PD-184352, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for cancer treatment.
Mecanismo De Acción
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol inhibits the activity of ERK1/2 by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of ERK1/2 activity leads to cell cycle arrest and apoptosis, which ultimately results in decreased tumor growth.
Biochemical and Physiological Effects:
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase and promotes apoptosis. It also decreases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also some limitations to its use. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol is not specific to the ERK1/2 pathway and can inhibit other kinases as well. It also has low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
For research include the development of more specific inhibitors, combination with other chemotherapeutic agents, and the development of analogs with improved pharmacokinetic properties.
Métodos De Síntesis
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol can be synthesized using a multi-step process involving the reaction of 3,6-dichloropyridazine with 4-ethoxy-6-methyl-2-pyrimidinamine. The resulting compound is then treated with sodium hydroxide to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of ERK1/2, a key signaling pathway that is dysregulated in many types of cancer. Inhibition of this pathway has been shown to lead to cell cycle arrest, apoptosis, and decreased tumor growth. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been tested in a variety of cancer cell lines and animal models, including melanoma, pancreatic cancer, lung cancer, and breast cancer. It has shown promising results in these studies and has the potential to be used as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
3-(4-ethoxy-6-methylpyrimidin-2-yl)oxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-17-10-6-7(2)12-11(13-10)18-9-5-4-8(16)14-15-9/h4-6H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDFZHGYDLBJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)OC2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)



![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)